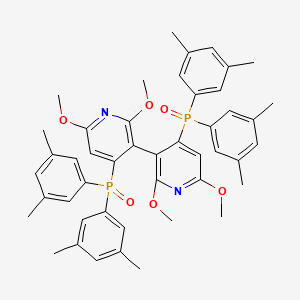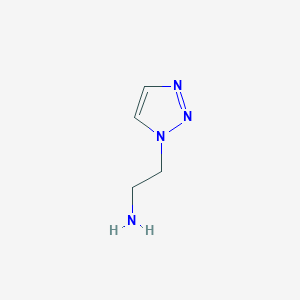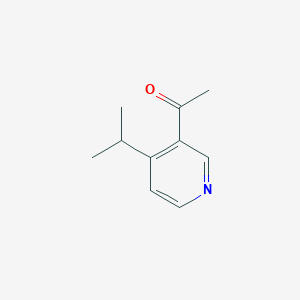
(S)-4,4'-Bis(di-3,5-xylylphosphinoyl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
概要
説明
(S)-4,4’-Bis(di-3,5-xylylphosphinoyl)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bipyridine core substituted with phosphinoyl and methoxy groups, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4’-Bis(di-3,5-xylylphosphinoyl)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of Phosphinoyl Groups: The phosphinoyl groups are introduced through a reaction with di-3,5-xylylphosphine oxide under specific conditions, often involving a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(S)-4,4’-Bis(di-3,5-xylylphosphinoyl)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphinoyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives.
科学的研究の応用
(S)-4,4’-Bis(di-3,5-xylylphosphinoyl)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which (S)-4,4’-Bis(di-3,5-xylylphosphinoyl)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal complexes formed, thereby affecting various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
類似化合物との比較
Similar Compounds
4,4’-Bis(di-3,5-xylylphosphinoyl)-2,2’-bipyridine: Lacks the methoxy groups, which can affect its reactivity and coordination properties.
2,2’,6,6’-Tetramethoxy-3,3’-bipyridine: Lacks the phosphinoyl groups, resulting in different chemical behavior and applications.
Uniqueness
(S)-4,4’-Bis(di-3,5-xylylphosphinoyl)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is unique due to the presence of both phosphinoyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the formation of metal complexes with tailored properties.
特性
IUPAC Name |
4-bis(3,5-dimethylphenyl)phosphoryl-3-[4-bis(3,5-dimethylphenyl)phosphoryl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50N2O6P2/c1-27-13-28(2)18-35(17-27)55(49,36-19-29(3)14-30(4)20-36)39-25-41(51-9)47-45(53-11)43(39)44-40(26-42(52-10)48-46(44)54-12)56(50,37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTBAJVAXRSNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(=O)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50N2O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-butyl N-[carbamoyl(phenyl)methyl]carbamate](/img/structure/B3425609.png)

![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B3425625.png)



